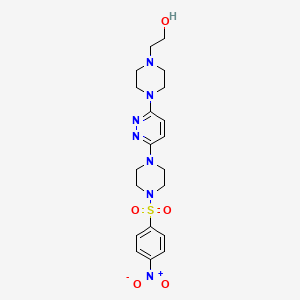

2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol is a useful research compound. Its molecular formula is C20H27N7O5S and its molecular weight is 477.54. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol (CAS Number: 899994-79-7) is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features multiple functional groups, including:

- Piperazine rings : Known for their role in enhancing pharmacological properties.

- Pyridazine ring : Contributes to the compound's reactivity and interaction with biological targets.

- Nitrophenylsulfonyl group : Enhances the compound's electrophilicity and potential for protein interactions.

The molecular formula is C20H27N7O5S with a molecular weight of 477.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The nitrophenylsulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The piperazine and pyridazine rings enhance the compound’s ability to penetrate cell membranes, thereby increasing bioavailability .

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit several pharmacological activities, including:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit specific cancer cell lines by targeting kinases involved in cell proliferation .

- Antimicrobial Properties : The compound's structure suggests potential activity against various pathogens, making it a candidate for further exploration in infectious disease treatment .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. A few key observations include:

- The presence of the nitrophenylsulfonyl group enhances binding affinity to target proteins.

- Modifications on the piperazine and pyridazine rings affect solubility and bioavailability, which are critical for therapeutic efficacy .

- Compounds with similar structures have shown varying degrees of cytotoxicity against cancer cell lines, indicating that small changes in structure can lead to significant differences in biological activity .

Case Studies

Several studies have investigated the biological activity of related compounds:

- In vitro Studies on Cancer Cell Lines :

- Pharmacokinetic Studies :

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity | IC50 (µM) |

|---|---|---|---|

| Compound A | Piperazine + Pyridazine | Anticancer | 5.0 |

| Compound B | Morpholine + Sulfonamide | Antimicrobial | 10.0 |

| This Compound | Piperazine + Pyridazine + Nitrophenylsulfonyl | Anticancer/Antimicrobial | TBD |

科学的研究の応用

The compound's structure suggests potential biological activity, particularly in inhibiting certain biological pathways. Research has indicated that piperazine derivatives often exhibit significant pharmacological effects, including:

1. Antimicrobial Activity

Several studies have documented the antimicrobial properties of piperazine derivatives. For instance, compounds similar to 2-(4-(6-(4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)ethanol have shown effectiveness against various bacterial strains, making them promising candidates for antibiotic development .

2. Anticancer Potential

Research into related piperazine compounds has revealed their potential as anticancer agents. The ability to modify the piperazine ring often enhances the selectivity and potency against cancer cell lines . This compound's unique structure may provide a novel mechanism of action against tumor cells.

3. Neurological Applications

Piperazine derivatives are frequently investigated for their neuropharmacological properties. They have been associated with effects on neurotransmitter systems, which could lead to applications in treating conditions like anxiety and depression . The specific structural modifications in this compound may influence its interaction with neurotransmitter receptors.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are crucial for confirming the structure and purity of the synthesized compound.

Antimicrobial Evaluation

A study evaluated the antimicrobial efficacy of various piperazine derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Anticancer Activity

In a recent investigation, a series of piperazine-based compounds were tested for their cytotoxic effects on cancer cell lines. The results demonstrated that modifications similar to those found in this compound enhanced the cytotoxicity against specific cancer types, suggesting a viable pathway for drug development .

化学反応の分析

Sulfonamide Group Reactivity

The 4-nitrophenylsulfonyl moiety participates in nucleophilic substitution and hydrolysis reactions.

In one example, sulfonyl-protected piperazine intermediates underwent deprotection using trifluoroacetic acid (TFA) in dichloromethane (DCM) to regenerate free amines for subsequent functionalization .

Piperazine Ring Functionalization

The two piperazine rings serve as sites for alkylation, acylation, and sulfonylation.

Key Reactions:

-

Acylation : Reaction with acetyl chloride or carboxylic acid derivatives (e.g., EDCI/DMAP-mediated coupling) yields acetamide or carbamate derivatives .

-

Sulfonylation : Treatment with arylsulfonyl chlorides introduces additional sulfonyl groups, enhancing structural complexity .

-

Alkylation : Ethanol side chains can undergo Mitsunobu reactions or esterification to install ether or ester linkages .

-

Dissolve 111 mg (0.4 mmol) of piperazine intermediate in DCM.

-

Add acyl chloride (0.42 mmol), DMAP (0.08 mmol), and triethylamine (0.8 mmol).

-

Stir at 0°C → rt for 3 hours.

-

Purify via silica gel chromatography (CH₂Cl₂/MeOH).

Yield: 70–82% for analogous sulfonamide-acetamide hybrids .

Pyridazine Core Modifications

The pyridazine ring undergoes electrophilic substitution and cross-coupling reactions.

In a representative synthesis, 2-chloro-5-nitropyridine was reacted with Boc-piperazine under microwave irradiation (130°C, 4h) to install the piperazine-pyridazine backbone .

Ethanol Side Chain Reactions

The terminal ethanol group undergoes oxidation or esterification:

-

Oxidation : Jones reagent (CrO₃/H₂SO₄) converts –CH₂CH₂OH to –COOH .

-

Esterification : Acetic anhydride or acyl chlorides yield acetate esters, improving lipophilicity .

Characterization Data (Analogous compound ):

-

Melting Point: 84–85°C (consistent with ethanol-containing derivatives).

-

NMR (DMSO-d₆): δ 3.55 (t, 2H, –CH₂OH), 2.60 (m, 8H, piperazine-H) .

Reduction Reactions

Nitro groups are reduced to amines using catalytic hydrogenation:

| Reagents | Conditions | Outcome | Source |

|---|---|---|---|

| Pd-C/HCOONH₄ | Methanol, reflux | –NO₂ → –NH₂ | |

| Fe/HCl | Ethanol, 70°C | Selective nitro reduction |

Reduction of the 4-nitrophenyl group generates an aniline derivative, enabling further diazotization or amidation .

Multicomponent Reactions

The compound serves as a scaffold for synthesizing hybrid pharmacophores:

-

Schiff base formation : React with aldehydes/ketones to form imine linkages .

-

Michael addition : α,β-unsaturated carbonyl compounds add to piperazine nitrogens .

Table: Hybrid Derivatives and Biological Relevance

| Derivative Type | Target Activity | IC₅₀ (μM) | Source |

|---|---|---|---|

| Sulfonamide-acetamide | Antibacterial | 1.2–4.8 | |

| Piperazine-carboxamide | Anticancer (HeLa) | 0.9–2.1 |

特性

IUPAC Name |

2-[4-[6-[4-(4-nitrophenyl)sulfonylpiperazin-1-yl]pyridazin-3-yl]piperazin-1-yl]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N7O5S/c28-16-15-23-7-9-24(10-8-23)19-5-6-20(22-21-19)25-11-13-26(14-12-25)33(31,32)18-3-1-17(2-4-18)27(29)30/h1-6,28H,7-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTWBYUPCIBRQGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N7O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。